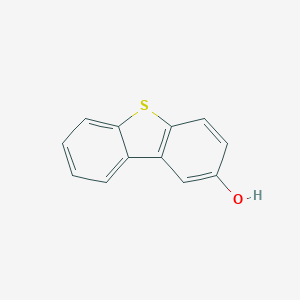

2-Hydroxydibenzothiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dibenzothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIQGLJEEKGMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176980 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22439-65-2 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022439652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 2-Hydroxydibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of 2-Hydroxydibenzothiophene (2-OH-DBT), a heterocyclic aromatic compound of interest in various scientific domains, including environmental science and potentially drug discovery. This document collates available data on its physical and chemical characteristics, spectral properties, and biological relevance. Detailed experimental protocols for synthesis and analysis, where available in the public domain, are also presented to facilitate further research and application.

Introduction

This compound is a hydroxylated derivative of dibenzothiophene, a sulfur-containing polycyclic aromatic hydrocarbon (PAH) found in fossil fuels. The introduction of a hydroxyl group significantly alters the physicochemical properties of the parent dibenzothiophene molecule, influencing its solubility, reactivity, and biological interactions. Understanding these properties is crucial for researchers working with this compound, particularly in fields such as environmental remediation, analytical chemistry, and medicinal chemistry.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on computational and experimental data available in public databases.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₈OS | PubChem[1] |

| Molecular Weight | 200.26 g/mol | PubChem[1] |

| IUPAC Name | dibenzo[b,d]thiophen-2-ol | PubChem[1] |

| CAS Number | 22439-65-2 | PubChem[1] |

| Appearance | Solid (predicted) | - |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | - |

Spectral Data

Detailed spectral data is essential for the identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of this compound.

-

GC-MS Data: Publicly available GC-MS data for this compound can be found in the PubChem database.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts:

-

Aromatic Protons (Ar-H): 6.0 - 9.5 ppm. The exact shifts will be influenced by the position relative to the hydroxyl and thioether groups.

-

Hydroxyl Proton (-OH): 4.0 - 8.0 ppm (broad singlet, position is solvent and concentration dependent).

Predicted ¹³C NMR Chemical Shifts:

-

Aromatic Carbons (Ar-C): 110 - 160 ppm. The carbon bearing the hydroxyl group (C-OH) would be expected to be significantly deshielded.

Infrared (IR) Spectroscopy

An experimental FT-IR spectrum for this compound is not available in the searched results. However, the expected characteristic absorption bands can be predicted based on its functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H Stretch (phenolic) | 3200-3600 (broad) |

| C-H Stretch (aromatic) | 3000-3100 |

| C=C Stretch (aromatic) | 1450-1600 |

| C-O Stretch (phenolic) | 1200-1260 |

| C-S Stretch | 600-800 |

Synthesis and Purification

Potential Synthetic Routes

One plausible, though not explicitly documented for this specific compound, synthetic approach involves the sulfonation of dibenzothiophene followed by alkali fusion. This is a classic method for introducing a hydroxyl group onto an aromatic ring.

Caption: Hypothetical synthesis of this compound.

Detailed Protocol (General Adaptation):

-

Sulfonation: Dibenzothiophene is treated with a strong sulfonating agent, such as fuming sulfuric acid, to introduce a sulfonic acid group onto the aromatic ring. The regioselectivity of this reaction would need to be carefully controlled to favor substitution at the 2-position.

-

Alkali Fusion: The resulting dibenzothiophene sulfonic acid is then fused with a strong base, such as sodium hydroxide or potassium hydroxide, at high temperatures. This process displaces the sulfonic acid group with a hydroxyl group.

-

Acidification: The reaction mixture is cooled and then acidified to protonate the resulting phenoxide and precipitate the this compound product.

Purification

Purification of the crude product would likely involve techniques suitable for polar aromatic compounds.

Caption: General purification workflow for this compound.

Detailed Protocol (General Adaptation):

-

Solvent Extraction: The crude product can be dissolved in an organic solvent like ethyl acetate and washed with water to remove inorganic salts and other water-soluble impurities.

-

Column Chromatography: Further purification can be achieved using silica gel column chromatography, eluting with a solvent system of increasing polarity, such as a hexane/ethyl acetate gradient.

-

Recrystallization: The purified product can be recrystallized from a suitable solvent system, such as ethanol/water, to obtain a highly pure crystalline solid.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the interplay of its three key components: the electron-rich thiophene ring, the aromatic benzene rings, and the nucleophilic hydroxyl group.

-

Electrophilic Aromatic Substitution: The aromatic rings are susceptible to electrophilic attack. The position of substitution will be directed by the existing substituents.

-

Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification, esterification, and oxidation.

-

Oxidation of the Sulfur Atom: The sulfur atom in the thiophene ring can be oxidized to the corresponding sulfoxide and sulfone.

Biological Activity and Signaling Pathways

While direct studies on the biological activity and signaling pathway involvement of this compound are limited, insights can be drawn from related compounds.

Relevance to Biodesulfurization

Dibenzothiophene is a model compound for studying the biodesulfurization of crude oil. Some microorganisms can metabolize dibenzothiophene through the "4S" pathway, which ultimately yields 2-hydroxybiphenyl.[2] This metabolic process involves the enzymatic cleavage of the carbon-sulfur bonds. The structural similarity between 2-hydroxybiphenyl and this compound suggests that the latter could potentially interact with or be a metabolite in similar biological systems.

Caption: Simplified 4S pathway for dibenzothiophene metabolism.

Potential for Drug Development

The benzothiophene scaffold is present in a number of biologically active molecules and approved drugs. The introduction of a hydroxyl group can provide a handle for further chemical modification and can also influence the compound's pharmacokinetic and pharmacodynamic properties. However, there is no specific information in the searched literature linking this compound to drug development studies or specific signaling pathways.

Toxicology

Specific toxicological data for this compound is not available. However, as a hydroxylated polycyclic aromatic hydrocarbon (OH-PAH), its potential toxicity can be considered in the context of this class of compounds. OH-PAHs are metabolites of PAHs and are often used as biomarkers for PAH exposure.[1][3] The toxicity of PAHs and their metabolites can vary widely, and some are known to be carcinogenic.[4] Therefore, this compound should be handled with appropriate safety precautions as a potentially hazardous substance.

Conclusion

This compound is a compound with interesting chemical properties stemming from its unique molecular architecture. While comprehensive experimental data, particularly regarding its synthesis, detailed spectral characterization, and biological activity, remains limited in the public domain, this guide provides a foundational understanding based on available information and analogies to related compounds. Further research is warranted to fully elucidate the properties and potential applications of this molecule, especially in the context of environmental science and medicinal chemistry. Researchers are encouraged to utilize the general methodologies outlined herein as a starting point for their investigations.

References

- 1. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Assessing hydroxylated polycyclic aromatic hydrocarbon (OHPAH) metabolites in bile of English sole (Parophrys vetulus) from Puget Sound, WA, USA by liquid chromatography/tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Polycyclic aromatic hydrocarbon - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydroxydibenzothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust method for the synthesis of 2-Hydroxydibenzothiophene (CAS No. 22439-65-2), a key heterocyclic compound. The document details the necessary experimental protocols, characterization data, and a complete workflow visualization. The information presented is intended to support research and development activities requiring this valuable chemical intermediate.

Introduction

This compound is a hydroxylated derivative of dibenzothiophene, an organosulfur compound composed of a central thiophene ring fused to two benzene rings. Hydroxylated polycyclic aromatic compounds are of significant interest in medicinal chemistry, materials science, and as model compounds for environmental and industrial studies, such as the chemical cleaning of coal.[1] This guide outlines a classic and effective two-step synthesis route starting from commercially available dibenzothiophene.

Synthesis Methodology

The synthesis of this compound is efficiently achieved through a two-step process: (1) electrophilic sulfonation of dibenzothiophene to yield an intermediate, sodium dibenzothiophene-2-sulfonate, followed by (2) high-temperature alkali fusion to replace the sulfonate group with a hydroxyl group. This method is analogous to the industrial synthesis of 2-naphthol from naphthalene.

Experimental Protocols

Protocol 1: Sulfonation of Dibenzothiophene

This procedure describes the electrophilic aromatic substitution reaction to produce dibenzothiophene-2-sulfonic acid, which is then converted to its sodium salt.

Materials and Equipment:

-

Dibenzothiophene

-

Concentrated Sulfuric Acid (98%)

-

Sodium Hydroxide (NaOH)

-

Round-bottom flask with a reflux condenser and heating mantle

-

Stirring apparatus

-

Beakers, filtration apparatus (Büchner funnel)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a stirrer and reflux condenser, add dibenzothiophene and concentrated sulfuric acid in a 1:1 molar ratio.

-

Sulfonation: Heat the mixture to 150-160°C with continuous stirring. Maintain this temperature for approximately 2-3 hours to ensure the completion of the sulfonation reaction.

-

Cooling and Dilution: Allow the reaction mixture to cool to approximately 80-90°C. Carefully and slowly pour the warm mixture into a beaker containing cold water, which will cause the sulfonic acid product to precipitate.

-

Neutralization and Isolation: Cool the aqueous suspension further to below 40°C. Neutralize the mixture by slowly adding a 50% aqueous solution of sodium hydroxide until the pH reaches 6-7. This converts the sulfonic acid to its more stable sodium salt.

-

Filtration and Washing: Isolate the precipitated sodium dibenzothiophene-2-sulfonate by vacuum filtration. Wash the solid cake with a cold, saturated sodium chloride solution to remove impurities. The resulting wet solid is used directly in the next step.

Protocol 2: Alkali Fusion of Sodium Dibenzothiophene-2-Sulfonate

This protocol details the nucleophilic aromatic substitution of the sulfonate group to yield the final this compound product.

Materials and Equipment:

-

Sodium Dibenzothiophene-2-Sulfonate (from Protocol 1)

-

Sodium Hydroxide (pellets or solid)

-

Hydrochloric Acid (HCl)

-

High-temperature reaction vessel (e.g., stainless steel or nickel crucible)

-

Furnace or high-temperature heating mantle

-

Mechanical stirrer suitable for molten solids

Procedure:

-

Fusion Setup: Place solid sodium hydroxide in the high-temperature reaction vessel. The molar ratio of NaOH to the sodium sulfonate salt should be approximately 4:1 to 6:1 to ensure a molten flux and drive the reaction.

-

Melting: Heat the vessel to over 300°C to melt the sodium hydroxide. Begin stirring once the NaOH is molten.

-

Alkali Fusion: Gradually add the wet sodium dibenzothiophene-2-sulfonate from the previous step to the molten NaOH. After the addition is complete, raise the temperature to 320-340°C and maintain for 2-3 hours. The reaction mixture will form the sodium salt of this compound (sodium 2-dibenzothiophenoxide).

-

Workup and Acidification: Allow the reaction melt to cool to a manageable temperature (around 100-150°C). Carefully dissolve the solid mass in hot water.

-

Precipitation: Transfer the aqueous solution to a beaker and acidify it by slowly adding concentrated hydrochloric acid until the solution is acidic (pH < 2). This will protonate the phenoxide, causing the this compound product to precipitate out of the solution.

-

Isolation and Purification: Cool the mixture and collect the crude product by vacuum filtration. Wash the solid with cold water to remove any remaining salts. The crude product can be further purified by recrystallization from an appropriate solvent such as ethanol or toluene.

Characterization Data

The identity and purity of the synthesized this compound must be confirmed through physical and spectroscopic analysis.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 22439-65-2 | [2][3] |

| Molecular Formula | C₁₂H₈OS | [2][3] |

| Molecular Weight | 200.26 g/mol | [2][3] |

| Appearance | Off-white to light tan solid | |

| Boiling Point | 403.4°C (at 760 mmHg) | [] |

| pKa | 9.43 ± 0.30 (Predicted) | [1] |

Table 2: Predicted Spectroscopic Data for Characterization

(Note: Experimental spectra for this compound are not widely published. The following data are predicted based on standard chemical principles and computational models to guide analysis.)

| Technique | Expected Observations |

| ¹H-NMR | Aromatic Region (δ 7.0-8.5 ppm): Multiple signals (doublets, triplets, multiplets) corresponding to the 7 aromatic protons. A distinct singlet or broad singlet for the hydroxyl proton, typically downfield (δ > 9.0 ppm), which may exchange with D₂O. Protons adjacent to the sulfur and oxygen atoms will show the most significant shifts. |

| ¹³C-NMR | Aromatic Region (δ 110-160 ppm): 12 distinct signals are expected. The carbon atom bonded to the hydroxyl group (C-2) will be significantly downfield (δ ≈ 155-160 ppm). Quaternary carbons at the ring junctions will also be visible. |

| FTIR (cm⁻¹) | ~3200-3500 (broad): O-H stretching vibration from the hydroxyl group. ~3000-3100 (sharp): Aromatic C-H stretching. ~1450-1600: Aromatic C=C ring stretching vibrations. ~1200-1300: C-O stretching of the phenol group. ~680-850: C-S stretching and C-H out-of-plane bending. |

| Mass Spec. (EI) | Molecular Ion (M⁺): A strong peak at m/z = 200, corresponding to the molecular weight. Key Fragments: Loss of CO (m/z = 172), loss of CHO (m/z = 171), and potential cleavage to lose the C-S bridge, although the fused ring system is highly stable. |

Synthesis and Characterization Workflow

The following diagram illustrates the logical flow from starting material to the final, characterized product.

Caption: Synthesis workflow from dibenzothiophene to this compound.

Conclusion

This guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The two-step sulfonation and alkali fusion method is a reliable pathway to obtain this compound from an accessible starting material. The provided physical data and predicted spectroscopic profiles offer a baseline for researchers to confirm the identity and purity of the final product, facilitating its use in further scientific applications.

References

2-Hydroxydibenzothiophene (CAS: 22439-65-2): A Technical Guide for Researchers

An In-depth Examination of its Properties, Synthesis, and Potential Biological Significance

Abstract

2-Hydroxydibenzothiophene is a heterocyclic organic compound belonging to the dibenzothiophene family. This document provides a comprehensive technical overview of this compound, consolidating its known physicochemical properties, outlining a putative synthesis protocol, and exploring its potential biological activities and associated signaling pathways based on research into structurally related compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of dibenzothiophene derivatives.

Chemical and Physical Properties

This compound is a solid, polycyclic aromatic compound containing a thiophene ring fused with two benzene rings, and a hydroxyl substituent. The presence of the sulfur atom and the hydroxyl group are key features that influence its chemical reactivity and biological interactions. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 22439-65-2 | |

| Molecular Formula | C₁₂H₈OS | |

| Molecular Weight | 200.26 g/mol | |

| IUPAC Name | dibenzo[b,d]thiophen-2-ol | |

| Synonyms | 2-Dibenzothiophenol | |

| Boiling Point | 403.4 °C at 760 mmHg | |

| Density | 1.375 g/cm³ | |

| Appearance | White to off-white powder | |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis Protocol

Proposed Synthesis of this compound

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol:

Step 1: Suzuki Coupling to form 2-Bromo-2'-methoxy-1,1'-biphenyl

-

To a solution of 2-bromo-4-methoxyphenylboronic acid (1.2 equivalents) and 1-bromo-2-iodobenzene (1.0 equivalent) in a 3:1:1 mixture of toluene, ethanol, and water, add sodium carbonate (2.0 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).

-

Heat the mixture to reflux (approximately 90-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature, and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromo-2'-methoxy-1,1'-biphenyl.

Step 2: Thiolation

-

In a sealed vessel, dissolve 2-bromo-2'-methoxy-1,1'-biphenyl (1.0 equivalent) in dimethylformamide (DMF).

-

Add sodium hydrosulfide (NaSH) (1.5 equivalents) portion-wise at room temperature.

-

Heat the mixture to 150 °C for 4-6 hours.

-

Cool the reaction mixture, pour it into water, and acidify with a dilute acid (e.g., 1M HCl).

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

-

The resulting (2'-methoxy-[1,1'-biphenyl]-2-yl)thiol can be used in the next step without further purification or can be purified by chromatography.

Step 3: Intramolecular C-S Coupling

-

To a solution of (2'-methoxy-[1,1'-biphenyl]-2-yl)thiol (1.0 equivalent) in toluene, add palladium(II) acetate (0.1 equivalents) and tri(tert-butyl)phosphine (0.2 equivalents).

-

Heat the mixture at 110 °C under an inert atmosphere for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate and purify the crude product by column chromatography to obtain 2-methoxydibenzothiophene.

Step 4: Demethylation

-

Dissolve 2-methoxydibenzothiophene (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂) and cool to 0 °C.

-

Slowly add a solution of boron tribromide (BBr₃) (1.2 equivalents) in CH₂Cl₂.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Quench the reaction by carefully adding methanol, followed by water.

-

Extract the product with CH₂Cl₂, wash the organic layer with saturated sodium bicarbonate solution and brine, dry, and concentrate.

-

Purify the final product, this compound, by column chromatography or recrystallization.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of this compound are limited. However, the broader class of dibenzothiophene and benzothiophene derivatives has been extensively investigated, revealing a wide spectrum of pharmacological activities. This suggests that this compound could be a valuable scaffold for drug discovery.

Potential Therapeutic Areas:

-

Oncology: Many benzothiophene derivatives have demonstrated potent anticancer activities.

-

Anti-inflammatory: Certain derivatives have shown significant anti-inflammatory properties.

-

Antimicrobial: The benzothiophene nucleus is present in several compounds with antibacterial and antifungal activities.

-

Neurodegenerative Disorders: Some dibenzothiophene derivatives have been explored as imaging agents for receptors implicated in neurological diseases.

Potential Molecular Targets and Signaling Pathways:

Based on studies of structurally similar compounds, this compound could potentially interact with the following targets and signaling pathways:

-

Retinoic Acid Receptor-related Orphan Receptor γt (RORγt): Derivatives of tetrahydro-benzothiophene have been identified as potent modulators of RORγt, a key regulator of Th17 cell differentiation and IL-17 production. This suggests a potential role for this compound in autoimmune and inflammatory diseases.

Figure 2: Hypothesized modulation of the RORγt signaling pathway.

-

α7 Nicotinic Acetylcholine Receptors (nAChRs): Radiolabeled dibenzothiophene derivatives have been developed as ligands for α7 nAChRs, which are implicated in cognitive function and neuroinflammation. This suggests that this compound could be investigated for its potential as a modulator of these receptors.

Experimental Workflows for Biological Evaluation

To investigate the potential biological activities of this compound, a series of in vitro assays can be employed. The following workflow provides a general framework for initial screening and characterization.

Figure 3: General experimental workflow for biological evaluation.

Detailed Methodologies for Key Experiments:

-

RORγt Ligand Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):

-

Prepare a reaction mixture containing recombinant human RORγt ligand-binding domain (LBD), a fluorescently labeled agonist, and an antibody against the LBD tagged with a FRET acceptor.

-

Add varying concentrations of this compound to the mixture in a microplate.

-

Incubate to allow for competitive binding.

-

Measure the TR-FRET signal. A decrease in the signal indicates displacement of the fluorescent agonist by the test compound.

-

Calculate the IC₅₀ value from the dose-response curve.

-

-

Cell-Based Reporter Assay for RORγt Activity:

-

Use a cell line (e.g., HEK293) co-transfected with a plasmid encoding a GAL4 DNA-binding domain fused to the RORγt LBD and a reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

-

Treat the cells with varying concentrations of this compound.

-

Measure luciferase activity to determine the effect of the compound on RORγt transcriptional activity.

-

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the pharmacologically significant dibenzothiophene family. While direct biological data is currently lacking, the extensive research on related compounds provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the areas of inflammation, oncology, and neurological disorders. The proposed synthetic route and experimental workflows offer a clear path for researchers to begin to unlock the potential of this compound. Further studies are warranted to elucidate its precise biological targets and mechanisms of action.

The Molecular Architecture of 2-Hydroxydibenzothiophene: A Technical Guide

Introduction

2-Hydroxydibenzothiophene, also known by its IUPAC name dibenzothiophen-2-ol, is a heterocyclic aromatic compound. It belongs to the dibenzothiophene family, which consists of a central thiophene ring fused to two benzene rings.[1] The addition of a hydroxyl group to this tricyclic system imparts distinct chemical properties and potential biological activities. Dibenzothiophenes are notable as components of fossil fuels and as structural motifs in medicinal chemistry.[2] This guide provides a detailed overview of the molecular structure, physicochemical properties, and characterization of this compound, intended for researchers in chemistry and drug development.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is a rigid, planar polycyclic aromatic system. The core is composed of a dibenzo[b,d]thiophene skeleton with a hydroxyl substituent at the C2 position.

Caption: 2D Molecular Structure of this compound.

Chemical Identifiers and Physicochemical Properties

Quantitative data for this compound has been aggregated from established chemical databases.

| Property | Value | Reference |

| IUPAC Name | dibenzothiophen-2-ol | [1] |

| CAS Number | 22439-65-2 | [1] |

| Molecular Formula | C₁₂H₈OS | [1] |

| Molecular Weight | 200.26 g/mol | [1] |

| Monoisotopic Mass | 200.02958605 Da | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Topological Polar Surface Area | 48.5 Ų | [1] |

| Rotatable Bond Count | 0 | [1] |

Crystallographic Data

As of the date of this document, a comprehensive search of the Cambridge Structural Database (CSD) and other crystallographic resources did not yield an experimentally determined crystal structure for this compound. Consequently, precise, experimentally verified data on bond lengths and angles for this specific molecule are not available. For related thiophene derivatives, bond lengths and angles are within normal ranges for sp²-hybridized carbon and sulfur atoms within aromatic systems.[3][4][5]

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for the confirmation of the molecular structure of this compound. While specific experimental spectra for this compound are not widely published, the expected spectral features can be reliably predicted based on its functional groups and aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of a molecule.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicities | Notes |

| ¹H | ~9.0 - 10.0 (singlet, broad) | s (broad) | Phenolic -OH proton. Shift is dependent on solvent and concentration. |

| ~7.0 - 8.5 (multiplets) | d, dd, t, m | Aromatic protons (7H). The specific shifts and coupling patterns are complex due to the fused ring system and potential for second-order effects and long-range couplings.[6] | |

| ¹³C | ~150 - 160 | s | C-OH carbon (C2). |

| ~110 - 145 | d, s | Aromatic carbons (11C). Quaternary carbons will appear as singlets, while protonated carbons will appear as doublets in a ¹³C DEPT spectrum. HSQC experiments can correlate each proton to its attached carbon.[7] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3200 - 3600 | Strong, Broad | O-H stretch (phenolic) | The broadness is characteristic of hydrogen bonding.[8] |

| 3000 - 3100 | Medium | Aromatic C-H stretch | Typical for sp² C-H bonds in aromatic rings.[9] |

| 1500 - 1600 | Medium-Strong | C=C aromatic ring stretch | Multiple bands are expected in this region, characteristic of the aromatic system.[9] |

| 1200 - 1300 | Strong | C-O stretch (phenolic) | A strong band confirming the presence of the phenol group. |

| 675 - 900 | Strong | C-H out-of-plane bend | The pattern of these bands can sometimes provide information on the substitution pattern of the aromatic rings.[8] |

| 600 - 700 | Variable | C-S stretch | This vibration is often weak and can be difficult to assign definitively. For substituted thiophenes, C-S modes have been observed in the 687-710 cm⁻¹ range.[10] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z Value | Interpretation | Notes |

| 200 | [M]⁺˙ (Molecular Ion) | The molecular ion peak is expected to be prominent due to the stability of the aromatic system. The presence of sulfur would result in a characteristic [M+2]⁺˙ isotope peak with an intensity of approximately 4.4% relative to the [M]⁺˙ peak.[11] |

| 172 | [M-CO]⁺˙ | Loss of a carbon monoxide molecule is a common fragmentation pathway for phenols. |

| 171 | [M-CHO]⁺ | Loss of a formyl radical is another characteristic fragmentation for hydroxylated aromatic compounds.[12] |

| 144 | [M-CO-C₂H₂]⁺˙ | Subsequent loss of acetylene from the [M-CO]⁺˙ fragment. |

| 139 | [C₁₁H₇]⁺ | Loss of the entire -S-OH fragment or related rearrangements. |

Experimental Protocols

Synthesis of this compound

While a specific, optimized protocol for this compound is not detailed in the searched literature, a general and plausible synthetic approach involves the palladium-catalyzed intramolecular C-H functionalization of a suitably substituted diaryl sulfide.[13]

General Protocol:

-

Starting Material Preparation: Synthesize an appropriate precursor, such as 2-mercaptophenol and a suitably activated halobenzene, to form a hydroxy-substituted diphenyl sulfide.

-

Cyclization Reaction: A mixture of the diaryl sulfide precursor, a palladium catalyst (e.g., Pd(OAc)₂), an oxidant (e.g., Cu(OAc)₂ or Ag₂CO₃), and a suitable solvent (e.g., DMA or xylene) is prepared in a reaction vessel.

-

Reaction Conditions: The mixture is heated under an inert atmosphere (e.g., Nitrogen or Argon) at a temperature typically ranging from 100 to 140 °C for several hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure this compound.

Caption: General workflow for the synthesis and characterization of this compound.

Protocol for Structural Characterization

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the elemental composition (C₁₂H₈OS).[2] Tandem MS (MS/MS) is used to analyze the fragmentation pattern by selecting the molecular ion and subjecting it to collision-induced dissociation (CID), which helps confirm the structure.[14]

-

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). ¹H NMR, ¹³C NMR, and 2D NMR experiments like COSY and HSQC are conducted. The ¹H spectrum confirms the number and environment of aromatic protons, while the ¹³C spectrum identifies the number of unique carbon atoms. 2D spectra establish connectivity within the molecule.[7]

-

Infrared Spectroscopy: A sample is analyzed using an FT-IR spectrometer, typically as a thin film or KBr pellet. The resulting spectrum is analyzed for characteristic absorption bands corresponding to the O-H, aromatic C-H, C=C, and C-O functional groups to confirm their presence.[10]

Biological Context

A specific signaling pathway directly involving this compound has not been identified in the surveyed literature. However, the broader class of thiophene and benzothiophene derivatives is known for a wide spectrum of biological activities. These activities include antimicrobial, antifungal, anti-inflammatory, anticancer, and antitubercular effects.[15][16][17] The structural features of these compounds allow them to interact with various biological targets such as enzymes and receptors, making them valuable scaffolds in medicinal chemistry.[16][18] Further research is required to elucidate the specific biological roles and potential therapeutic applications of this compound.

Conclusion

This guide has detailed the molecular structure and predicted spectroscopic characteristics of this compound. While experimental data for certain properties, particularly crystallography, remain to be published, a robust structural profile can be assembled from foundational chemical principles and data from related compounds. The provided general protocols for synthesis and characterization offer a framework for researchers working with this and similar heterocyclic molecules. The diverse biological activities associated with the benzothiophene scaffold suggest that this compound may be a compound of interest for future investigations in medicinal chemistry and drug discovery.

References

- 1. This compound | C12H8OS | CID 155625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. iosrjournals.org [iosrjournals.org]

- 11. whitman.edu [whitman.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis of dibenzothiophenes by Pd-catalyzed dual C-H activation from diaryl sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. ijpsjournal.com [ijpsjournal.com]

- 17. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biological activity of 2-hydroxythiobenzanilides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Hydroxydibenzothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Hydroxydibenzothiophene, a heterocyclic compound of interest in various fields, including pharmaceutical research and materials science. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for these techniques, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data of this compound

The structural elucidation and characterization of this compound rely on a combination of spectroscopic techniques. While a complete, publicly available dataset of all spectra is not consolidated in a single source, this guide compiles the available information and provides context based on related compounds.

Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight and provides insights into its fragmentation patterns. The molecular formula of this compound is C₁₂H₈OS, with a computed molecular weight of approximately 200.26 g/mol .[1]

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₈OS | PubChem[1] |

| Molecular Weight | 200.26 g/mol | PubChem[1] |

| Major Fragment (m/z) | 200 (M+) | Predicted |

| Other Fragments | Not available |

Note: The mass spectrum for this compound is available via GC-MS analysis on PubChem.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information about the arrangement of hydrogen and carbon atoms.

Due to the limited availability of specific experimental spectra for this compound in public databases, the following tables provide predicted chemical shifts and data from the parent compound, dibenzothiophene, for comparative purposes.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplets |

| Hydroxyl Proton | Variable (typically 5.0 - 9.0) | Singlet (broad) |

Note: Specific assignments require an experimental spectrum. The aromatic region is expected to be complex due to the condensed ring system.

Table 3: Experimental ¹H NMR Spectral Data for Dibenzothiophene (for comparison)

| Proton | Chemical Shift (ppm) |

| H-4, H-6 | 8.15 |

| H-1, H-9 | 7.85 |

| H-2, H-8 | 7.45 |

| H-3, H-7 | 7.45 |

Source: Adapted from publicly available data for dibenzothiophene.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 150 |

| Carbon bearing -OH | ~155 |

Note: These are approximate ranges, and actual values can vary based on the specific electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the aromatic rings.

Table 5: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to weak |

| C-O stretch (hydroxyl) | 1000 - 1260 | Medium |

| C-S stretch | 600 - 800 | Weak |

Experimental Protocols

The following sections detail the general methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer being used.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex aromatic signals.

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Measurement: Place the KBr pellet in the sample holder of the spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation:

-

For Gas Chromatography-Mass Spectrometry (GC-MS), dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, methanol).

-

For direct infusion, prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A variety of mass spectrometers can be used, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Ionization: Electron Ionization (EI) is a common method for this type of compound.

-

Analysis: The instrument is calibrated using a known standard. The sample is introduced, ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Workflow for Spectroscopic Analysis

The logical flow for the spectroscopic characterization of a compound like this compound is crucial for obtaining a comprehensive and accurate structural assignment.

Caption: Workflow for the spectroscopic characterization of this compound.

References

"physicochemical properties of 2-Hydroxydibenzothiophene"

An In-Depth Technical Guide to the Physicochemical Properties of 2-Hydroxydibenzothiophene

This guide provides a comprehensive overview of the physicochemical properties of this compound, a heterocyclic organic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific molecule, this paper presents computed properties for this compound and experimental data for the parent compound, dibenzothiophene, for comparative purposes. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided.

Core Physicochemical Data

The physicochemical properties of a compound are critical in determining its behavior in various chemical and biological systems. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, making them essential for drug design and development.

Computed Physicochemical Properties of this compound

Computational models provide valuable estimates of a compound's properties in the absence of experimental data. The following table summarizes the computed physicochemical properties for this compound.[1]

| Property | Value | Source |

| Molecular Formula | C₁₂H₈OS | PubChem[1] |

| Molecular Weight | 200.26 g/mol | PubChem[1] |

| XLogP3 | 4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Topological Polar Surface Area | 48.5 Ų | PubChem[1] |

Experimental Physicochemical Properties of Dibenzothiophene (Parent Compound)

For a comparative perspective, the experimental physicochemical properties of the parent compound, dibenzothiophene, are presented below. These values offer a baseline for estimating the properties of its hydroxylated derivative.

| Property | Value | Source |

| Molecular Formula | C₁₂H₈S | Wikipedia[2] |

| Molecular Weight | 184.26 g/mol | Cheméo[3] |

| Melting Point | 97-100 °C | Wikipedia[2] |

| Boiling Point | 332-333 °C | Wikipedia[2] |

| Solubility in Water | Insoluble | Wikipedia[2] |

| LogP | 4.38 | Exploring Dibenzothiophene[4] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections detail the methodologies for measuring key parameters.

Melting Point Determination

The melting point is a fundamental property for assessing the purity of a solid compound.

Principle: The temperature at which a solid transitions to a liquid is its melting point. Pure crystalline solids typically exhibit a sharp melting range (0.5-1.0°C), while impurities tend to depress and broaden the melting range.[5]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)[5]

-

Capillary tubes[5]

-

Thermometer[5]

-

Mortar and pestle (for sample preparation)[6]

Procedure (Capillary Method): [5][6][7]

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to about 20°C below the expected melting point, then reduce the heating rate to approximately 1-2°C per minute.[8]

-

Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Boiling Point Determination

The boiling point is a key characteristic of a liquid compound.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][10][11]

Apparatus:

Procedure (Thiele Tube Method): [10][13]

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a capillary tube (sealed end up) into the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Heat the side arm of the Thiele tube gently.

-

Observe a steady stream of bubbles emerging from the open end of the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid is drawn back into the capillary tube is the boiling point.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound.

Principle: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. Potentiometric titration and UV-Vis spectrophotometry are common methods for its determination.[14]

Apparatus (Potentiometric Titration): [14][15]

-

pH meter with a combination electrode[15]

-

Buret[16]

-

Stir plate and stir bar

-

Beaker or titration vessel

Procedure (Potentiometric Titration): [15][17]

-

Calibrate the pH meter using standard buffer solutions.

-

Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water/co-solvent mixture).

-

Titrate the solution with a standardized solution of a strong acid or base, adding the titrant in small increments.

-

Record the pH after each addition of titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.[18]

Solubility Determination

Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Principle: The "shake-flask" method is a widely used technique to determine equilibrium solubility.[19][20]

Apparatus: [20]

-

Shaker or rotator[21]

-

Vials or flasks with secure caps

-

Centrifuge or filtration apparatus

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method): [19][20][22]

-

Add an excess amount of the solid compound to a known volume of the solvent (e.g., water, buffer) in a vial.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Separate the undissolved solid from the solution by centrifugation or filtration.

-

Determine the concentration of the compound in the clear supernatant or filtrate using a validated analytical method.

LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity.

Principle: LogP is the logarithm of the ratio of the concentrations of a compound in the two phases of a mixture of two immiscible solvents (typically octanol and water) at equilibrium.[23]

Apparatus:

-

Separatory funnel or vials

-

Shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure (Shake-Flask Method): [21][24]

-

Prepare a solution of the compound in either water or octanol.

-

Add a known volume of this solution to a separatory funnel or vial containing a known volume of the other immiscible solvent.

-

Shake the mixture vigorously for a set period to allow for partitioning.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the LogP value using the formula: LogP = log([concentration in octanol] / [concentration in water]).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the physicochemical properties of a chemical compound.

Caption: A flowchart illustrating the key stages in determining the physicochemical properties of a compound.

References

- 1. This compound | C12H8OS | CID 155625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dibenzothiophene - Wikipedia [en.wikipedia.org]

- 3. Dibenzothiophene (CAS 132-65-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. innospk.com [innospk.com]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. scribd.com [scribd.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. ulm.edu [ulm.edu]

- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. who.int [who.int]

- 21. enamine.net [enamine.net]

- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. agilent.com [agilent.com]

"biodegradation pathway of dibenzothiophene to 2-Hydroxydibenzothiophene"

An In-depth Technical Guide on the Biodegradation Pathway of Dibenzothiophene to 2-Hydroxybiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzothiophene (DBT) is a persistent, sulfur-containing heterocyclic aromatic hydrocarbon commonly found in fossil fuels. Its removal is a critical step in reducing sulfur dioxide emissions, a major contributor to acid rain. While industrial hydrodesulfurization (HDS) is effective for many sulfur compounds, it is less efficient for recalcitrant heterocyclic compounds like DBT.[1][2] Biodesulfurization (BDS) has emerged as a promising complementary technology, offering a mild and specific alternative for sulfur removal.[3][4] The most extensively studied biodesulfurization pathway is the "4S pathway," which selectively cleaves the carbon-sulfur bond in DBT, converting it to 2-hydroxybiphenyl (2-HBP) without degrading the carbon skeleton, thereby preserving the fuel's calorific value.[5][6] This guide provides a comprehensive overview of the 4S pathway, including the enzymes involved, quantitative data from various studies, detailed experimental protocols, and visualizations of the pathway and experimental workflows.

The 4S Biodegradation Pathway

The 4S pathway is a four-step enzymatic process that converts dibenzothiophene (DBT) into 2-hydroxybiphenyl (2-HBP).[1][7] This pathway is notably found in several bacterial genera, including Rhodococcus, Gordonia, Pseudomonas, and Bacillus.[1][8] The key enzymes of this pathway are encoded by the dsz operon, which typically includes the genes dszA, dszB, and dszC.[8] The pathway is initiated by two monooxygenase enzymes, DszC and DszA, which require a flavin reductase, DszD, to supply the necessary reduced flavin mononucleotide (FMNH2).[3][4]

The sequential enzymatic reactions are as follows:

-

Dibenzothiophene (DBT) to Dibenzothiophene sulfoxide (DBTO): The first step is the oxidation of DBT to DBTO, catalyzed by the DBT monooxygenase, DszC.[2][8][9]

-

Dibenzothiophene sulfoxide (DBTO) to Dibenzothiophene sulfone (DBTO2): DBTO is further oxidized to DBTO2 by the same enzyme, DszC.[8][10]

-

Dibenzothiophene sulfone (DBTO2) to 2-(2-hydroxybiphenyl)-benzenesulfinate (HBPS): The DBTO2 sulfone monooxygenase, DszA, catalyzes the conversion of DBTO2 to HBPS.[2][7][8][9]

-

2-(2-hydroxybiphenyl)-benzenesulfinate (HBPS) to 2-hydroxybiphenyl (2-HBP) and sulfite: The final step is the desulfurization of HBPS to 2-HBP and sulfite, catalyzed by the HBPS desulfinase, DszB.[2][7][8][9]

It is important to note that the end product of this specific and well-documented pathway is 2-hydroxybiphenyl (2-HBP), not 2-hydroxydibenzothiophene.

Pathway Diagram

Caption: The 4S pathway for the biodegradation of dibenzothiophene to 2-hydroxybiphenyl.

Quantitative Data

The efficiency of DBT biodegradation can vary significantly depending on the microbial strain, culture conditions, and experimental setup. Below is a summary of quantitative data from various studies.

| Bacterial Strain | Initial DBT Concentration | Incubation Time | DBT Removal/Conversion | Specific Desulfurization Activity | Reference |

| Rhodococcus erythropolis D-1 | 0.125 mM | 2 days | 100% | Not Reported | [11][12] |

| Rhodococcus erythropolis D-1 (resting cells) | up to 2.2 mM | 150 min | 100% | Not Reported | [11][12] |

| Rhodococcus erythropolis SHT87 (resting cells) | 3 mM | 10 hours | 100% | 0.47 µmol 2-HBP/min/g dry cell (biphasic system) | [13] |

| Rhodococcus erythropolis R1 | 0.3 mM | 3 days | 100% | 45 µM/g dry wt/h | [5] |

| Pseudomonas azelaica AJdsz (recombinant) | 500 µM | 120 min | ~85% | Not Reported | [3] |

| Enterobacter sp. D4 | 0.1 mmol/L | Not Specified | 59.83% | Not Reported | [14] |

Experimental Protocols

This section outlines generalized methodologies for key experiments involved in studying the biodegradation of DBT.

Bacterial Cultivation and Resting Cell Preparation

A common method for studying biodesulfurization involves using resting cells, which are non-growing but metabolically active.

Protocol:

-

Inoculum Preparation: Inoculate a loopful of the bacterial strain (e.g., Rhodococcus erythropolis) into a nutrient-rich medium (e.g., Luria-Bertani broth) and incubate in an orbital shaker.[9]

-

Main Culture: Transfer the inoculum to a larger volume of a defined basal salts medium (BSM) containing DBT as the sole sulfur source and a suitable carbon source (e.g., glucose or glycerol).[5]

-

Cell Harvesting: After a suitable incubation period (e.g., until late exponential phase), harvest the cells by centrifugation.

-

Washing: Wash the cell pellet multiple times with a sterile phosphate buffer to remove any residual medium components.

-

Resuspension: Resuspend the washed cells in the reaction buffer to a desired cell density (e.g., measured as dry cell weight per volume).

Biodesulfurization Assay

This assay is used to measure the rate and extent of DBT conversion to 2-HBP.

Protocol:

-

Reaction Setup: Prepare reaction mixtures in flasks containing the resting cell suspension and a known initial concentration of DBT. The reaction can be conducted in an aqueous system or a biphasic system (e.g., water-oil) to improve substrate availability.[13]

-

Incubation: Incubate the reaction flasks under controlled conditions of temperature and agitation.[5]

-

Sampling: At regular time intervals, withdraw samples from the reaction mixture.

-

Extraction: For analysis, extract the organic compounds from the samples using a suitable solvent like ethyl acetate or dichloromethane. Acidifying the sample before extraction can improve the recovery of acidic metabolites.

-

Analysis: Analyze the extracted samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentrations of DBT and 2-HBP.[5][13]

Experimental Workflow Diagram

Caption: A typical experimental workflow for studying DBT biodegradation.

Challenges and Future Directions

While the 4S pathway is well-characterized, several challenges hinder its industrial application. One major bottleneck is the feedback inhibition of the Dsz enzymes by the end product, 2-HBP.[3][4] Additionally, the energy-intensive nature of the pathway, requiring NADH, and the potential for repression of the dsz genes by other sulfur sources present in fossil fuels are significant hurdles.[2][9]

Future research is focused on overcoming these limitations through metabolic engineering and synthetic biology approaches. Strategies include:

-

Engineering 2-HBP tolerant strains: Developing or identifying bacteria that can withstand higher concentrations of 2-HBP.[3]

-

Creating synthetic mineralization pathways: Engineering strains that can further metabolize 2-HBP, thereby removing the inhibitory product.[3][4]

-

Enzyme evolution: Using directed evolution to create Dsz enzymes that are less sensitive to feedback inhibition and have higher catalytic efficiency.

-

Process optimization: Improving reactor design and operating conditions to enhance mass transfer and overall efficiency.

Conclusion

The biodegradation of dibenzothiophene to 2-hydroxybiphenyl via the 4S pathway represents a promising avenue for the development of environmentally benign desulfurization technologies. A thorough understanding of the enzymatic steps, kinetics, and influential factors is crucial for advancing this technology from the laboratory to industrial applications. Continued research in metabolic engineering and process optimization will be key to unlocking the full potential of biodesulfurization.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Enhancing biodesulfurization by engineering a synthetic dibenzothiophene mineralization pathway [frontiersin.org]

- 4. Enhancing biodesulfurization by engineering a synthetic dibenzothiophene mineralization pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dibenzothiophene Desulfurization Pathway [eawag-bbd.ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Cometabolic Degradation of Dibenzofuran and Dibenzothiophene by a Newly Isolated Carbazole-Degrading Sphingomonas sp. Strain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selective Desulfurization of Dibenzothiophene by Rhodococcus erythropolis D-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Selective Desulfurization of Dibenzothiophene by Rhodococcus erythropolis D-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Optimization of biodegradation of dibenzothiophene using response surface methodology - Beijing Institute of Technology [pure.bit.edu.cn:443]

The Microbial Gauntlet: An In-depth Technical Guide to the Metabolism of Organosulfur Compounds

For Researchers, Scientists, and Drug Development Professionals

The intricate world of microbial metabolism plays a pivotal role in the global sulfur cycle and presents a treasure trove of enzymatic machinery with significant potential for applications in bioremediation and drug development. This technical guide delves into the core metabolic pathways microbes employ to transform and utilize a diverse array of organosulfur compounds. From the volatile precursors of cloud formation to the recalcitrant sulfur-containing heterocycles in fossil fuels, this document provides a comprehensive overview of the key enzymes, their kinetics, the regulatory networks that govern these processes, and the experimental protocols to study them.

Key Metabolic Pathways and Enzymes

Microorganisms have evolved sophisticated enzymatic systems to metabolize a wide range of organosulfur compounds, primarily to acquire sulfur for cellular components or to utilize the carbon skeleton as an energy source. The following sections detail the major metabolic pathways.

Metabolism of Dimethylsulfoniopropionate (DMSP)

DMSP is a significant organosulfur molecule produced in marine environments, primarily by phytoplankton. Its microbial degradation is a key process in the global sulfur cycle, leading to the formation of dimethyl sulfide (DMS), a climate-active gas. Bacteria primarily utilize two competing pathways for DMSP catabolism: the cleavage pathway and the demethylation pathway.[1]

-

Cleavage Pathway: This pathway results in the direct production of DMS and acrylate. Several distinct DMSP lyases, with no sequence similarity to each other, catalyze this reaction. This enzymatic diversity suggests that the ability to cleave DMSP has evolved multiple times in marine bacteria.[1]

-

Demethylation Pathway: This pathway begins with the demethylation of DMSP to form methylmercaptopropionate (MMPA), which is then further metabolized to yield methanethiol (MeSH).[1][2] This pathway is crucial for sulfur assimilation by many marine bacteria.[3]

The partitioning of DMSP between these two pathways, often referred to as the "bacterial switch," is a critical control point in oceanic DMS production and is subject to complex regulation.[3]

Desulfurization of Dibenzothiophene (DBT)

Dibenzothiophene is a model for the sulfur-containing heterocyclic compounds found in fossil fuels. The microbial removal of sulfur from these compounds, known as biodesulfurization (BDS), is an area of intense research for developing cleaner fuels. The most well-characterized pathway for DBT desulfurization is the "4S" pathway, which selectively removes the sulfur atom without degrading the carbon structure.[4][5][6]

The 4S pathway involves a series of enzymatic steps:

-

DszC (DBT monooxygenase): This enzyme catalyzes the sequential oxidation of the sulfur atom in DBT to DBT-sulfoxide (DBTO) and then to DBT-sulfone (DBTO2).[4][7][8]

-

DszA (DBT-sulfone monooxygenase): This enzyme cleaves a carbon-sulfur bond in DBTO2 to produce 2-(2'-hydroxyphenyl)benzenesulfinate (HPBS).[4]

-

DszB (HPBS desulfinase): This enzyme removes the sulfinate group from HPBS, releasing sulfite and forming the final product, 2-hydroxybiphenyl (2-HBP).[5]

-

DszD (Flavin reductase): This enzyme provides the reduced flavin mononucleotide (FMNH2) required by the monooxygenases DszC and DszA.[4]

Metabolism of Sulfonates and Sulfate Esters

Sulfonates (R-SO₃⁻) and sulfate esters (R-OSO₃⁻) are abundant in the environment.[9][10] Microorganisms can utilize these compounds as a sulfur source through the action of sulfonatases and sulfatases, respectively.

-

Sulfonatases: These enzymes catalyze the cleavage of the carbon-sulfur bond in sulfonates, releasing sulfite. Aerobic desulfonation is often an oxygen-dependent process catalyzed by monooxygenases.[1][2][11]

-

Sulfatases (Arylsulfatases): These enzymes hydrolyze sulfate esters to release an alcohol and inorganic sulfate. Bacterial arylsulfatases are often regulated by the availability of sulfur in the environment, with their expression being repressed in the presence of sulfate or cysteine.[3][12]

Quantitative Data on Key Enzymes

The efficiency of these metabolic pathways is determined by the kinetic properties of their constituent enzymes. The following tables summarize key quantitative data for enzymes involved in the metabolism of major organosulfur compounds.

Table 1: Kinetic Parameters of DMSP-Metabolizing Enzymes

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (U/mg) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| DddQ | Ruegeria pomeroyi | DMSP | 2.6 | - | - | - | [13] |

| DddW | Ruegeria pomeroyi | DMSP | - | - | - | - | [14] |

| DddX | Psychrobacter sp. D2 | DMSP | - | 8.0 (µmol/min/mg) | 8.0 | 20 | [15] |

| DmdA | Ruegeria pomeroyi | DMSP | 5.4 | - | - | - | [1] |

| DmdA | Candidatus Pelagibacter ubique | DMSP | 13.2 | - | - | - | [1] |

Table 2: Desulfurization Activity of Rhodococcus erythropolis IGTS8

| Parameter | Value | Conditions | Reference(s) |

| Specific DBT Removal Rate | 11 mmol/kg DCW/h | Resting cells, 36h age | [12] |

| Specific 2-HBP Production Rate | 8.6 mmol 2-HBP/kg DCW/h | Resting cells, 36h age | [12] |

| Max. Desulfurization Activity (CDA) | ~20 Units/mg DCW | Beginning of exponential phase | [12][16] |

| Optimal Temperature | 30 °C | - | [17] |

| Optimal pH | 6.5 | - | [17] |

Table 3: Kinetic Parameters of Sulfatases and Sulfonatases

| Enzyme | Organism | Substrate | K_m_ (mM) | V_max_ (U/mg or µM/min) | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Arylsulfatase | Aerobacter aerogenes | p-Nitrophenyl sulfate | 1.03 | 75.73 (µM/min) | 7.1 | 37 | [10] |

| Arylsulfatase | Klebsiella aerogenes | p-Nitrophenyl sulfate | 9.0 | - | 7.5 | - | [9][10] |

| Arylsulfatase | Pseudomonas aeruginosa | p-Nitrophenyl sulfate | - | - | 8.9 | - | [9] |

| Arylsulfatase | Pseudoalteromonas atlantica T6c | p-Nitrophenyl sulfate | 1.00 | 60.80 | 7.5 | 50 | [18] |

| AtsK (Alkylsulfatase) | Pseudomonas putida S-313 | Hexyl sulfate | 0.040 | - | 7.0 | - | [19][20] |

| AtsK (Alkylsulfatase) | Pseudomonas putida S-313 | SDS | 0.034 | - | 7.0 | - | [19][20] |

Table 4: Kinetic Parameters of Other Key Enzymes

| Enzyme | Organism | Substrate | K_m_ | V_max_ | Optimal pH | Optimal Temp. (°C) | Reference(s) |

| Naphthalene Dioxygenase | Sphingomonas CHY-1 | Naphthalene | 0.92 µM | - | - | - | [21][22] |

| Methanethiol Oxidase | Hyphomicrobium EG | Methanethiol | - | - | - | - | [23] |

| Methanethiol Oxidase (SELENBP1) | Homo sapiens | Methanethiol | 4.8 nM | - | - | - | [24] |

Signaling Pathways and Regulatory Networks

The microbial metabolism of organosulfur compounds is tightly regulated to meet the cell's metabolic needs and to respond to environmental cues.

Regulation of DMSP Metabolism

In many marine bacteria, the choice between the DMSP cleavage and demethylation pathways is controlled by regulatory proteins. For instance, in Roseobacter species, a FadR-family transcriptional regulator, DmdR, represses the transcription of the demethylation gene dmdA and acuI, which is involved in the cleavage pathway, when intracellular DMSP levels are low. When DMSP levels rise, the intermediate acryloyl-CoA binds to DmdR, leading to the derepression of these genes.

Regulation of the Dibenzothiophene Desulfurization (dsz) Operon

The expression of the dszABC operon in Rhodococcus species is induced by sulfur starvation and repressed by the presence of readily available sulfur sources like sulfate and cysteine.[5] Recent studies have identified a TetR-family transcriptional regulator that activates the expression of the dsz operon.[25] The gene order and overlaps within the operon also play a role in regulating the expression levels of the individual Dsz enzymes.[7][26]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of microbial organosulfur metabolism.

Protocol for Isolation of Dibenzothiophene (DBT) Degrading Bacteria

This protocol outlines the enrichment and isolation of bacteria capable of utilizing DBT as a sole sulfur source.[22][27][28][29]

Materials:

-

Basal Salt Medium (BSM): K₂HPO₄ (4 g/L), Na₂HPO₄ (4 g/L), NH₄Cl (2 g/L), MgCl₂·6H₂O (0.2 g/L), CaCl₂·2H₂O (0.001 g/L), FeCl₃·6H₂O (0.001 g/L), pH 7.2.

-

DBT stock solution (e.g., 100 mM in ethanol).

-

Carbon source (e.g., 10 mM Glycerol).

-

Soil or sediment samples from a hydrocarbon-contaminated site.

-

Sterile Erlenmeyer flasks, petri dishes, and microbiological loops.

-

Incubator shaker.

Procedure:

-

Enrichment: a. Prepare 250 mL Erlenmeyer flasks containing 100 mL of BSM. b. Supplement the BSM with a carbon source (e.g., 10 mM glycerol) and DBT to a final concentration of 0.1 mM. c. Inoculate each flask with 1% (w/v) of a soil or sediment sample. d. Incubate the flasks at 30°C with shaking (150 rpm) for 4-7 days. e. After incubation, transfer an aliquot of the culture to a fresh flask of the same medium and incubate under the same conditions. Repeat this transfer several times to enrich for DBT-degrading bacteria.

-

Isolation: a. After several rounds of enrichment, serially dilute the culture in sterile BSM. b. Spread plate the dilutions onto BSM agar plates containing the carbon source and DBT as the sole sulfur source. c. Incubate the plates at 30°C until colonies appear. d. Pick individual colonies and streak them onto fresh plates to obtain pure cultures.

-

Confirmation: a. Inoculate pure isolates into liquid BSM with DBT as the sole sulfur source and monitor for growth (e.g., by measuring optical density at 600 nm). b. Analyze the culture supernatant for the disappearance of DBT and the appearance of degradation products like 2-HBP using methods like the Gibbs assay or GC-MS.

Protocol for the Gibbs Assay for Dibenzothiophene (DBT) Desulfurization

The Gibbs assay is a colorimetric method to detect the production of 2-hydroxybiphenyl (2-HBP), the end product of the 4S pathway.[22][28]

Materials:

-

Bacterial culture grown in the presence of DBT.

-

Gibbs reagent (2,6-dichloroquinone-4-chloroimide) solution (e.g., 10 mg/mL in ethanol).

-

10% (w/v) Sodium bicarbonate or sodium carbonate solution.

-

Spectrophotometer.

Procedure:

-

Grow the bacterial isolate in a suitable medium containing DBT.

-

Take a sample of the bacterial culture broth (e.g., 5 mL).

-

Adjust the pH of the culture broth to approximately 8.0 using the sodium bicarbonate or sodium carbonate solution.

-

Add a small volume of the Gibbs reagent solution (e.g., 100 µL) to the pH-adjusted culture broth.

-

Incubate the mixture at room temperature for 30 minutes.

-

A positive reaction, indicating the presence of 2-HBP, is the development of a blue color.

-

The intensity of the blue color can be quantified by measuring the absorbance at 610 nm using a spectrophotometer.

Protocol for Bacterial Sulfatase Activity Assay

This protocol describes a colorimetric assay for measuring arylsulfatase activity using the artificial substrate p-nitrophenyl sulfate (pNPS).[2][30]

Materials:

-

Bacterial cell lysate or purified enzyme solution.

-

Buffer solution (e.g., 100 mM sodium acetate, pH 5.0, or 50 mM Tris-HCl, pH 7.4).

-

p-Nitrophenyl sulfate (pNPS) substrate solution (e.g., 2.5 mM).

-

Stop solution (e.g., 1 N NaOH).

-

Spectrophotometer or microplate reader.

Procedure:

-

Prepare a reaction mixture containing the buffer and the bacterial lysate or enzyme solution in a microcentrifuge tube or a 96-well plate.

-

Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the pNPS substrate solution to the reaction mixture.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at the optimal temperature.

-

Stop the reaction by adding the stop solution (e.g., 1 N NaOH). The stop solution also develops the color of the product.

-

Measure the absorbance of the yellow product, p-nitrophenol, at 410-415 nm.

-

Calculate the enzyme activity based on a standard curve of p-nitrophenol. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of pNPS per minute under the specified conditions.

Conclusion

The microbial metabolism of organosulfur compounds is a field of fundamental importance with far-reaching implications. The enzymatic pathways for the degradation of DMSP, dibenzothiophene, and sulfonated compounds are not only crucial for biogeochemical cycles but also offer a rich source of biocatalysts for environmental and industrial applications. A thorough understanding of the enzymes involved, their kinetics, and the regulatory networks that control their expression is essential for harnessing their full potential. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to investigate these complex and fascinating metabolic processes. Further exploration into the vast diversity of microbial sulfur metabolism will undoubtedly uncover novel enzymes and pathways with exciting applications in biotechnology and medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Detection of bacterial sulfatase activity through liquid- and solid-phase colony-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of arylsulfatase synthesis by sulfur compounds in Klebsiella aerogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biodesulfurization Induces Reprogramming of Sulfur Metabolism in Rhodococcus qingshengii IGTS8: Proteomics and Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]